molecular formula C13H13F3N2O2S2 B2364966 N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1396851-27-6

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2364966
CAS No.: 1396851-27-6
M. Wt: 350.37
InChI Key: XUZKNLHQNQCWRK-UHFFFAOYSA-N
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Description

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The compound has shown promising results in various studies, making it a popular choice for researchers.

Scientific Research Applications

Photodynamic Therapy Applications

Research has shown that derivatives of benzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit significant potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind to DNA and induce apoptosis in human tumor cells, showing that these complexes can effectively cause cell death, primarily through apoptosis. The specific sulfonamide derivative plays a crucial role in determining the interaction type with DNA and the consequent biological activity (González-Álvarez et al., 2013).

Enzyme Inhibition

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have led to the identification of high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have shown effectiveness in vitro and could potentially be used to explore the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Material Science

Benzenesulfonamide derivatives have also been investigated in material science, particularly for their photochromic properties. For example, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized. These materials exhibit trans–cis isomerization of the side chain azobenzene fragments upon illumination, demonstrating potential for applications in smart materials and optical devices (Ortyl, Janik, & Kucharski, 2002).

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c1-8-11(21-9(2)18-8)7-17-22(19,20)12-6-4-3-5-10(12)13(14,15)16/h3-6,17H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZKNLHQNQCWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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